Lipophilicity Advantage vs. Methylene-Extended Analog
The target compound exhibits an XLogP3 of 1.2, placing it within the optimal lipophilicity range for oral drug-like space (typically XLogP 1–3). Its closest methylene-extended analog, 3-[cyclohexylmethyl(methyl)amino]-3-oxopropanoic acid (PubChem CID 62231453), has an XLogP3 of 1.8, a difference of +0.6 log units driven by the insertion of a methylene spacer between the cyclohexyl ring and the tertiary amide nitrogen [1][2]. This 0.6-unit increase corresponds to an approximately 4-fold higher theoretical octanol-water partition coefficient for the extended analog. The des-methyl secondary amide analog (CAS 918641-99-3) is predicted to have an XLogP3 near 0.7–0.8 based on the loss of one methyl carbon and the gain of one hydrogen bond donor [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-[Cyclohexylmethyl(methyl)amino]-3-oxopropanoic acid: XLogP3 = 1.8; 3-(Cyclohexylamino)-3-oxopropanoic acid (des-methyl): XLogP3 ≈ 0.7–0.8 (estimated) |
| Quantified Difference | ΔXLogP3 = –0.6 versus methylene-extended analog; ΔXLogP3 ≈ +0.4 to +0.5 versus des-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The XLogP3 of 1.2 positions the target compound closer to the sweet spot for membrane permeability than its more lipophilic methylene-extended analog (1.8) and its less lipophilic des-methyl analog (~0.7), making it a more balanced intermediate for medicinal chemistry campaigns targeting oral bioavailability.
- [1] PubChem Compound Summary for CID 62231247. Computed Properties: XLogP3-AA = 1.2. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 62231453. Computed Properties: XLogP3-AA = 1.8. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for 3-(Cyclohexylamino)-3-oxopropanoic acid (CID not independently retrieved; cross-referenced from CAS 918641-99-3 supplier datasheets). ChemicalBook / Lookchem. View Source
